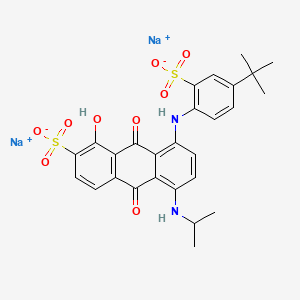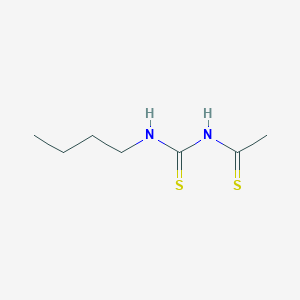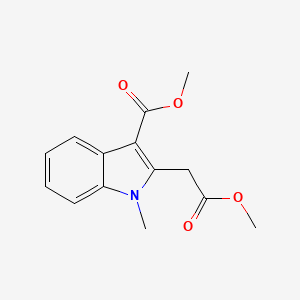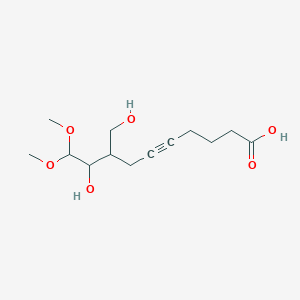
9-Hydroxy-8-(hydroxymethyl)-10,10-dimethoxydec-5-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Hydroxy-8-(hydroxymethyl)-10,10-dimethoxydec-5-ynoic acid is a complex organic compound with a unique structure that includes hydroxyl, methoxy, and alkyne functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-8-(hydroxymethyl)-10,10-dimethoxydec-5-ynoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable alkyne precursor.
Hydroxylation: Introduction of hydroxyl groups through reactions such as hydroboration-oxidation.
Methoxylation: Addition of methoxy groups using reagents like dimethyl sulfate or methanol in the presence of a base.
Hydroxymethylation: Introduction of hydroxymethyl groups through reactions involving formaldehyde and a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
9-Hydroxy-8-(hydroxymethyl)-10,10-dimethoxydec-5-ynoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new compounds with different functional groups.
Applications De Recherche Scientifique
9-Hydroxy-8-(hydroxymethyl)-10,10-dimethoxydec-5-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 9-Hydroxy-8-(hydroxymethyl)-10,10-dimethoxydec-5-ynoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation or cancer progression. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Hydroxy-8,8-dimethyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one: A compound with similar hydroxyl and methoxy groups but a different core structure.
9-Hydroxy-8-(hydroxymethyl)-9-phenylnonanoic acid: Another compound with hydroxyl and hydroxymethyl groups but a different aliphatic chain.
Uniqueness
This detailed article provides a comprehensive overview of 9-Hydroxy-8-(hydroxymethyl)-10,10-dimethoxydec-5-ynoic acid, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
78668-64-1 |
|---|---|
Formule moléculaire |
C13H22O6 |
Poids moléculaire |
274.31 g/mol |
Nom IUPAC |
9-hydroxy-8-(hydroxymethyl)-10,10-dimethoxydec-5-ynoic acid |
InChI |
InChI=1S/C13H22O6/c1-18-13(19-2)12(17)10(9-14)7-5-3-4-6-8-11(15)16/h10,12-14,17H,4,6-9H2,1-2H3,(H,15,16) |
Clé InChI |
ITPWWURFOIACLP-UHFFFAOYSA-N |
SMILES canonique |
COC(C(C(CC#CCCCC(=O)O)CO)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


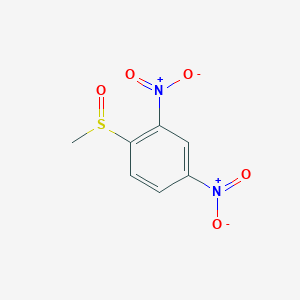
![(1-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol](/img/structure/B14435875.png)
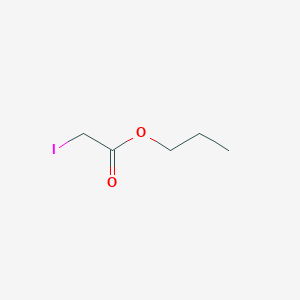

![1-[(4-Oxo-4-phenylbutanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14435895.png)
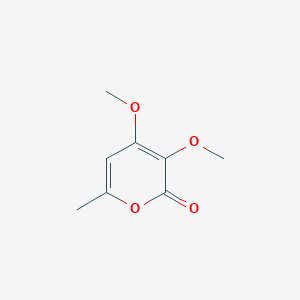
![(2-Azidophenyl)[(E)-(4-chlorophenyl)diazenyl]methanone](/img/structure/B14435906.png)
![1,2,5-Trimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14435911.png)



